molecular formula C8H7N3O2 B7824983 2-Azido-2-phenylacetic acid CAS No. 3380-95-8

2-Azido-2-phenylacetic acid

Cat. No.: B7824983
CAS No.: 3380-95-8
M. Wt: 177.16 g/mol
InChI Key: XUICXMXDTICQOZ-UHFFFAOYSA-N
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Description

2-Azido-2-phenylacetic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the alpha carbon of phenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-2-phenylacetic acid typically involves the azidation of 2-bromo-2-phenylacetic acid. The reaction is carried out by treating 2-bromo-2-phenylacetic acid with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-2-phenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Sodium Azide (NaN₃): Used for the azidation of 2-bromo-2-phenylacetic acid.

    Hydrogen Gas (H₂) with Palladium Catalyst: Used for the reduction of the azido group to an amine.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products:

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Scientific Research Applications

2-Azido-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-2-phenylacetic acid primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes the alpha carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    2-Bromo-2-phenylacetic Acid: The precursor used in the synthesis of 2-azido-2-phenylacetic acid.

    2-Amino-2-phenylacetic Acid: Formed through the reduction of this compound.

    Phenylacetic Acid: The parent compound without the azido group.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-azido-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUICXMXDTICQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403991
Record name 2-azido-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29289-35-8, 3380-95-8
Record name α-Azidobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29289-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC59240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-azido-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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